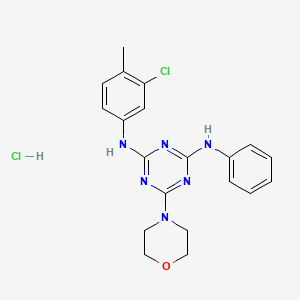![molecular formula C10H16O B3018832 (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287281-90-5](/img/structure/B3018832.png)
(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol: is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the use of bicyclo[1.1.1]pentane as a starting material. One common method includes the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions: (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the bicyclo[1.1.1]pentane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: In chemistry, (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block for the synthesis of complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.
Biology: In biological research, this compound is explored for its potential as a bioisostere, which can mimic the properties of other functional groups in drug molecules. This can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as increased metabolic stability and reduced off-target effects.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in polymers and coatings.
作用机制
The mechanism of action of (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound towards its targets. This can modulate various biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents.
Cyclobutyl derivatives: Compounds with a cyclobutyl group attached to different functional groups.
Uniqueness: (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol stands out due to its combination of the cyclobutyl group and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNAIHVLMQCLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3018751.png)
![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)
![N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide](/img/structure/B3018762.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)
![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)

![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)
